Mass Spectrometric Discrimination: Defined MRM Transition Enables Analyte-Specific Quantification
CP-690550-d3 is designed with a +3 Da mass shift from the unlabeled tofacitinib molecule (MW 312.37 vs. 315.39), which directly defines its unique Multiple Reaction Monitoring (MRM) transition in LC-MS/MS assays. This transition provides unambiguous, chromatographically co-eluting detection that is essential for mitigating matrix effects and ensuring accurate quantitation. While a 13C-labeled analog may offer a similar mass shift, the deuterium label is a cost-effective and widely adopted method for achieving this differential detection .
| Evidence Dimension | Mass-to-Charge Ratio (m/z) for MRM Transition (Precursor → Product) |
|---|---|
| Target Compound Data | m/z 316.3 → 173.1 (or m/z 316 → 149 depending on method) |
| Comparator Or Baseline | Unlabeled Tofacitinib: m/z 313.4 → 173.2 (or m/z 313 → 149) |
| Quantified Difference | Mass shift of +3 Da for the precursor ion. |
| Conditions | Positive ion mode LC-MS/MS; various chromatographic conditions per published methods [1][2]. |
Why This Matters
This defined mass shift is the fundamental requirement for an IS, enabling the mass spectrometer to independently and simultaneously monitor the analyte and IS for accurate ratio-based quantification, which non-isotopic IS cannot achieve.
- [1] Bio-Protocol. (2016). Analytical method for tofacitinib in human plasma. View Source
- [2] Dixit, A., et al. (2019). Determination of Tofacitinib in Mice Whole Blood on Dried Blood Spots Using LC-ESI-MS/MS: Application to Pharmacokinetic Study in Mice. Drug Research, 69(6), 330-336. View Source
